molecular formula C21H21ClF2N2O2S B262163 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

Katalognummer B262163
Molekulargewicht: 438.9 g/mol
InChI-Schlüssel: AOEXGAKKFZCTST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide, also known as JNJ-47965567, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression. The BET proteins are involved in the development and progression of cancer, making them an attractive target for therapeutic intervention.

Wirkmechanismus

The BET proteins are involved in the regulation of gene expression, particularly in the context of inflammation and cancer. They play a critical role in the formation of super-enhancers, which are large clusters of enhancer elements that drive the expression of oncogenes in cancer cells. 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and disrupting the formation of super-enhancers. This leads to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. It has also demonstrated good selectivity for BET proteins, with minimal off-target effects on other bromodomain-containing proteins. In preclinical studies, 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has been well-tolerated at doses that induce significant anti-tumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide is its potent and selective inhibition of BET proteins, which makes it a valuable tool for studying the role of these proteins in cancer biology. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully established. Additionally, the cost of synthesis and availability of the compound may limit its use in some research settings.

Zukünftige Richtungen

There are several potential future directions for the development of 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide and related compounds. One area of interest is the identification of biomarkers that can predict response to BET inhibition, which could help to identify patients who are most likely to benefit from treatment. Another area of focus is the development of combination therapies that target multiple pathways involved in cancer progression, which could enhance the efficacy of BET inhibitors. Finally, there is interest in exploring the potential of BET inhibitors in other disease areas, such as inflammatory disorders and neurological diseases.

Synthesemethoden

The synthesis of 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide involves a multi-step process starting from commercially available starting materials. The key steps in the synthesis include the formation of a benzothiophene intermediate, which is then coupled with a piperidine derivative to form the final product. The synthesis has been optimized to provide high yields and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide is a potent inhibitor of BET proteins, leading to the downregulation of key oncogenic pathways and the induction of apoptosis in cancer cells. 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has demonstrated efficacy in a range of different cancer types, including leukemia, lymphoma, and solid tumors.

Eigenschaften

Produktname

2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

Molekularformel

C21H21ClF2N2O2S

Molekulargewicht

438.9 g/mol

IUPAC-Name

2-chloro-4,5-difluoro-N-[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C21H21ClF2N2O2S/c22-14-11-16(24)15(23)10-13(14)19(27)25-20-18(12-6-2-3-7-17(12)29-20)21(28)26-8-4-1-5-9-26/h10-11H,1-9H2,(H,25,27)

InChI-Schlüssel

AOEXGAKKFZCTST-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC(=C(C=C4Cl)F)F

Kanonische SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC(=C(C=C4Cl)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.